molecular formula C18H25N3O3S B267496 4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide

4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide

Katalognummer B267496
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: NWHDNTWGTSAJJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. It is commonly referred to as CCT137690 and is classified as a selective inhibitor of the protein kinase CHK1.

Wirkmechanismus

CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway. When DNA damage occurs, CHK1 is activated, leading to cell cycle arrest and DNA repair. CCT137690 works by selectively inhibiting CHK1, preventing the cell from repairing DNA damage. This leads to cell death in cancer cells that have already undergone significant DNA damage.
Biochemical and Physiological Effects
CCT137690 has been shown to have significant biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis, leading to cell death. Additionally, CCT137690 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells. It has also been shown to have minimal effects on normal cells, making it a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using CCT137690 in lab experiments is its selectivity for CHK1. This allows researchers to study the specific effects of inhibiting CHK1 on cancer cells. Additionally, CCT137690 has been extensively studied, and its mechanism of action is well understood. However, one limitation of using CCT137690 in lab experiments is its complex synthesis method, which can be time-consuming and costly.

Zukünftige Richtungen

There are several future directions for research on CCT137690. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, researchers are exploring the use of CCT137690 in combination with other cancer treatments to enhance their effectiveness. Finally, there is ongoing research into the potential use of CCT137690 in other diseases, such as neurodegenerative disorders.
Conclusion
CCT137690 is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. As a selective inhibitor of CHK1, CCT137690 has been extensively studied for its potential use in cancer treatment. It induces cell cycle arrest and apoptosis, leading to cell death in cancer cells. Additionally, CCT137690 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells. While there are limitations to using CCT137690 in lab experiments, its potential for cancer treatment and other diseases makes it a promising candidate for future research.

Synthesemethoden

The synthesis of CCT137690 is a complex process that involves multiple steps. The starting material for the synthesis is 2-methoxyethylamine, which is reacted with 4-nitrobenzoyl chloride to form 4-nitro-N-(2-methoxyethyl)benzamide. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is reacted with cyclohexanoyl chloride and thiourea to form 4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide.

Wissenschaftliche Forschungsanwendungen

CCT137690 has been extensively studied for its potential use in cancer treatment. As a selective inhibitor of CHK1, CCT137690 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells. It works by preventing cancer cells from repairing DNA damage, leading to cell death. Additionally, CCT137690 has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Eigenschaften

Produktname

4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide

Molekularformel

C18H25N3O3S

Molekulargewicht

363.5 g/mol

IUPAC-Name

4-(cyclohexanecarbonylcarbamothioylamino)-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C18H25N3O3S/c1-24-12-11-19-16(22)14-7-9-15(10-8-14)20-18(25)21-17(23)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,19,22)(H2,20,21,23,25)

InChI-Schlüssel

NWHDNTWGTSAJJO-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2

Kanonische SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.